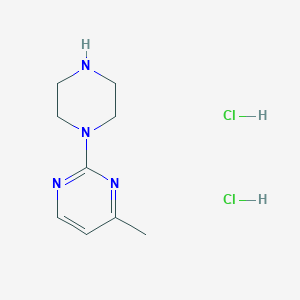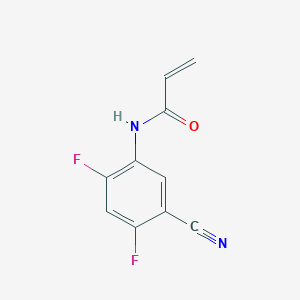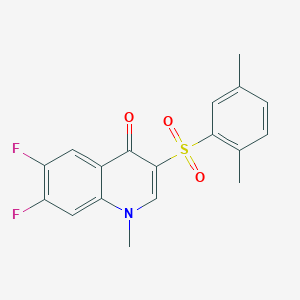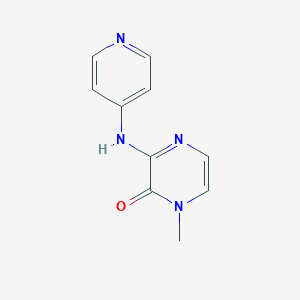methanone CAS No. 948551-18-6](/img/structure/B2634368.png)
[1-(tert-butyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(tert-butyl)-1H-pyrazol-4-ylmethanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a tert-butyl group, and a phenyl group with a hydroxyl substituent. The methanone indicates a carbonyl group (C=O) is also present .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the tert-butyl group, and the attachment of the phenyl group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring. The exact structure would depend on the specific locations of the tert-butyl and phenyl groups on the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the tert-butyl group, and the phenyl group. The hydroxyl group on the phenyl ring could potentially be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl group could allow for hydrogen bonding, which could affect properties like solubility .Applications De Recherche Scientifique
Green Synthetic Methods
The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone and its derivatives have been studied for their synthesis methods. For instance, the acyl pyrazole derivative was prepared using a green approach through oxidative functionalization of an aldehyde with pyrazole. This reaction was solvent-free and did not require a base, showcasing a clean, environmentally-friendly method (Doherty et al., 2022).
Regioselective Synthesis
Regioselective synthesis of 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives has been reported, highlighting the precision in chemical synthesis. The process involved 1,3-dipolar cycloaddition of nitrile imines generated in situ, demonstrating a targeted approach to create specific molecular structures (Alizadeh, Moafi, & Zhu, 2015).
Biological Activities
The scientific research also delves into the biological activities of similar compounds. A series of compounds including 1-(tert-butyl)-1H-pyrazol-4-ylmethanone have been synthesized and scanned for their antibacterial activities, showing the potential of these compounds in medicinal applications (Landage, Thube, & Karale, 2019). Moreover, the antimicrobial activity of certain derivatives has been evaluated, providing insights into their effectiveness against various microbes (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
These studies collectively highlight the significance of 1-(tert-butyl)-1H-pyrazol-4-ylmethanone and its derivatives in scientific research, focusing on synthesis methodologies and potential biological activities.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1-tert-butylpyrazol-4-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)16-9-10(8-15-16)13(18)11-6-4-5-7-12(11)17/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHGABODPUFRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(tert-butyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634285.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2634288.png)

![(4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2634293.png)

![5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2634296.png)

![N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2634298.png)


![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)
![1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2634304.png)
![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2634307.png)